N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with a unique structure that combines a cyclohexene ring, an ethyl chain, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of cyclohexene with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with a trifluoromethyl-substituted phenylamine under suitable conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the scalability and cost-effectiveness of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic properties and its role in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The cyclohexene ring and trifluoromethyl-substituted phenyl group may interact with enzymes or receptors, modulating their activity. The ethyl chain can influence the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: This compound has a similar cyclohexene and ethyl structure but with a methoxy-substituted phenyl group instead of a trifluoromethyl group.
Cyclohexenone: A simpler compound with a cyclohexene ring and a ketone functional group, used as a building block in organic synthesis.
Benzene, [(cyclohex-1-en-1-yl)methyl]-: This compound features a cyclohexene ring and a benzene ring connected by a methylene bridge.
Uniqueness
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c18-17(19,20)13-6-8-14(9-7-13)22-16(24)15(23)21-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGWMPQADWLXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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